molecular formula HfCl4<br>Cl4Hf B085390 Hafnium tetrachloride CAS No. 13499-05-3

Hafnium tetrachloride

Katalognummer B085390
CAS-Nummer: 13499-05-3
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: PDPJQWYGJJBYLF-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Hafnium tetrachloride is a solid source material for the atomic layer Thin Film Deposition (ALD) of hafnium oxide films . It appears as a white, free-flowing, anhydrous powder .


Synthesis Analysis

HfCl4 can be synthesized by several methods. One method involves the reaction of carbon tetrachloride and hafnium oxide at temperatures above 450 °C . Another method involves the chlorination of a mixture of HfO2 and carbon above 600 °C using chlorine gas or sulfur monochloride . HfCl4 can also be synthesized by the reduction of hafnium tetrachloride in organic solvents with lithium powder, sodium–potassium alloy, or lithium hydride/Et3B .


Molecular Structure Analysis

The molecular formula of Hafnium tetrachloride is HfCl4 . The average mass is 320.304 Da and the monoisotopic mass is 319.824097 Da . The nanomaterials contain a mixture of products with the α-Hf (hexagonal) structure (crystallite size 8–250nm) and the HfC (FCC) structure (crystallite size 3–80nm), with the amount of hafnium in the bulk annealed product varying from 88 to 99wt% .


Chemical Reactions Analysis

Hafnium tetrachloride can be used to catalyze the direct ester condensation of carboxylic acids with alcohols effectively . Activation of C–H bonds occurred in all reactions, which resulted in carbon-containing products .


Physical And Chemical Properties Analysis

Hafnium tetrachloride is a white crystalline solid with a density of 3.89 g/cm3 . It has a melting point of 432 °C (810 °F; 705 K) and decomposes in water . The vapor pressure of solid hafnium chloride (from 476 to 681 K) is given by the equation: log 10 P = −5197/ T + 11.712, where the pressure is measured in torrs and temperature in kelvins .

Wissenschaftliche Forschungsanwendungen

Formation of Hafnium Oxide Nanoparticles

Hafnium tetrachloride is used as a starting material in the synthesis of hafnium oxide nanoparticles via a hydrothermal route . By adjusting the aging temperature, concentration of sodium hydroxide (NaOH), and reaction time, both pure tetragonal hafnium oxide (t-HfO2) and pure monoclinic hafnium oxide (m-HfO2) can be obtained .

Catalyst in Ester Condensation

Hafnium(IV) chloride can be used to catalyze the direct ester condensation of carboxylic acids with alcohols effectively . This application is particularly useful in the field of organic synthesis.

Thin Film Deposition

Hafnium tetrachloride is widely used in thin film deposition. Thin films have a wide range of applications, including microelectronics, optics, hard and corrosion resistant coatings, and surface modifications.

Electronic Devices

Due to its unique properties, Hafnium tetrachloride is used in the manufacture of electronic devices. It’s particularly valuable in the production of high-k dielectric materials.

High-k Metal Gate (HKMG) Transistors

Hafnium tetrachloride is used as a precursor for the formation of the high-k dielectric material Hafnium Oxide . The major applications of HfO are High-k Metal Gate (HKMG) transistors and capacitor structures .

Semiconductor Industry

Hafnium tetrachloride is a solid metallic halide used widely in the semiconductor industry . Its use in this industry is primarily due to its role as a precursor in the formation of high-k dielectric materials.

Safety and Hazards

Hafnium tetrachloride causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Wearing protective gloves, protective clothing, eye protection, and face protection is advised .

Zukünftige Richtungen

The demand for hafnium is driven by the aerospace and electronic industries. As growth accelerates after the pandemic, shortages have been created, leading to a 400% surge in hafnium’s price .

Eigenschaften

IUPAC Name

tetrachlorohafnium
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InChI

InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPJQWYGJJBYLF-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Hf](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HfCl4, Cl4Hf
Record name Hafnium(IV) chloride
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Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Powder; [Sigma-Aldrich MSDS]
Record name Hafnium chloride (HfCl4), (T-4)-
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Product Name

Hafnium tetrachloride

CAS RN

13499-05-3, 37230-84-5
Record name Hafnium tetrachloride
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Q & A

Q1: What is the molecular formula and weight of hafnium tetrachloride?

A1: Hafnium tetrachloride is represented by the molecular formula HfCl4 and has a molecular weight of 320.30 g/mol.

Q2: How is hafnium tetrachloride typically prepared?

A2: HfCl4 is commonly synthesized through the chlorination of hafnium oxide (HfO2) in the presence of carbon at elevated temperatures (around 750 °C) []. This method enables the production of substantial quantities of HfCl4 while effectively separating it from zirconium tetrachloride (ZrCl4), which often coexists in natural sources []. Another method involves reacting hafnium tetrachloride with trifluoromethanesulfonic acid at 50°C for 68 hours under argon [].

Q3: What is the density of hafnium tetrachloride in its vapor and liquid states?

A3: Research has shown that hafnium tetrachloride exhibits temperature maximums for direct rectification in its pure form. This characteristic allowed for the determination of its density in both vapor and liquid states [].

Q4: What are some spectroscopic techniques used to characterize hafnium tetrachloride and its complexes?

A4: Various spectroscopic techniques are employed to analyze HfCl4 and its derivatives. Infrared (IR) spectroscopy helps identify metal-halogen vibrational frequencies, providing insights into the coordination environment of hafnium in complexes []. Nuclear magnetic resonance (NMR) spectroscopy, particularly 35Cl NMR, aids in understanding the structure and composition of HfCl4-based ionic liquids []. Additionally, 13C NMR spectroscopy is used to analyze the structure of hafnium trifluoromethanesulfonate [].

Q5: What is the primary use of hafnium tetrachloride?

A5: HfCl4 is primarily used as a precursor in the production of hafnium metal through processes like the Kroll process []. This process involves reducing HfCl4 with magnesium to obtain high-purity hafnium metal.

Q6: How is hafnium tetrachloride employed in atomic layer deposition (ALD)?

A6: HfCl4 serves as a precursor in ALD for creating thin films of hafnium dioxide (HfO2) [, ]. This application is particularly vital in microelectronics for fabricating high-k dielectric layers in transistors and other semiconductor devices [, ]. The choice of oxygen source in this process significantly affects the properties of the deposited HfO2 film. For example, using water as the oxygen source with HfCl4 results in smoother and denser HfO2 films compared to using ozone with tetrakis[ethylmethylaminohafnium] (TEMAHf) [].

Q7: Can you elaborate on the use of hafnium tetrachloride in synthesizing hafnium carbide (HfC)?

A7: HfCl4 is used in the chemical vapor deposition (CVD) of HfC, a refractory ceramic material with extreme hardness and high-temperature stability []. In this process, HfCl4 reacts with methane (CH4) and hydrogen (H2) at high temperatures to deposit HfC layers onto substrates like carbon fiber reinforced carbon (CFC) and carbon fiber reinforced silicon carbide (C/SiC) [].

Q8: How does hafnium tetrachloride contribute to the synthesis of hafnium nitride (HfN)?

A8: Similar to HfC, HfN is also synthesized through CVD using HfCl4 as a precursor []. In this case, nitrogen gas (N2) is used instead of methane, and the reaction can occur at lower temperatures compared to HfC deposition [].

Q9: Are there any other notable applications of hafnium tetrachloride?

A9: Beyond its use in material science, HfCl4 also finds applications in organic synthesis. It acts as a Lewis acid catalyst, facilitating reactions like the Strecker reaction for synthesizing α-aminonitriles []. These compounds are essential building blocks in the preparation of various pharmaceuticals and other fine chemicals.

Q10: Why is separating hafnium from zirconium crucial, and how does hafnium tetrachloride play a role in this process?

A10: Hafnium and zirconium naturally occur together and exhibit very similar chemical properties, making their separation challenging yet crucial for nuclear applications. Hafnium possesses a high neutron capture cross-section, making it unsuitable for nuclear reactors where neutron transparency is essential. Zirconium, conversely, has a low neutron capture cross-section and excellent corrosion resistance, making it ideal for nuclear reactor components. Therefore, separating these two elements is critical for producing reactor-grade zirconium.

  • Extractive Distillation: This method utilizes a molten salt mixture, typically NaCl-KCl, as a solvent to preferentially absorb ZrCl4, allowing for the separation of HfCl4 [, , ]. This technique is considered environmentally benign due to its relatively low operating temperatures and pressure [].
  • Selective Reduction: This approach exploits the subtle differences in the stability of lower valence hafnium and zirconium chlorides []. Aluminum reduction of mixed tetrachlorides at specific temperatures (300-400°C) yields less volatile lower zirconium chlorides while leaving hafnium tetrachloride largely unchanged, thereby enabling separation [].

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